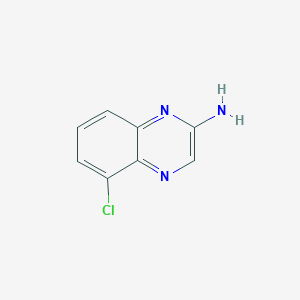

5-Chloroquinoxalin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-chloroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQHDBZIQZDFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379362-16-9 | |

| Record name | 5-chloroquinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloroquinoxalin 2 Amine and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for synthesizing the quinoxaline (B1680401) core remain fundamental in organic chemistry. These routes are characterized by their reliability and broad applicability, primarily involving condensation reactions and nucleophilic substitutions.

Condensation Reactions in Quinoxaline Ring Formation

The most common and established method for constructing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubresearchgate.net This reaction, first reported in 1884, is a facile and widely used approach for preparing a variety of quinoxaline derivatives. encyclopedia.pubnih.gov For the synthesis of a 5-chloroquinoxalin-2-amine precursor, a substituted 1,2-phenylenediamine, such as 3-chloro-1,2-phenylenediamine, would be reacted with an appropriate α-dicarbonyl compound.

The reaction typically proceeds by refluxing the reactants in a solvent like ethanol (B145695) or acetic acid. researchgate.netnih.gov However, these traditional conditions often require high temperatures and long reaction times. nih.gov To improve efficiency, various catalysts have been employed. For instance, the reaction can be catalyzed by strong acids or transition metals. nih.gov A plausible mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the amine and carbonyl groups, followed by an oxidation step to yield the aromatic quinoxaline ring. researchgate.net

Different starting materials can be used to generate diverse quinoxaline structures. For example, reacting o-phenylenediamine (B120857) with α-ketoacids can produce quinoxalinone derivatives. sapub.org Similarly, using α-haloketones or α-hydroxyketones as surrogates for 1,2-dicarbonyl compounds provides alternative pathways to the quinoxaline core. nih.gov

Table 1: Comparison of Catalysts in Quinoxaline Synthesis via Condensation

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| None | o-phenylenediamine, Benzil | Ethanol/Acetic Acid | Reflux | Low to Moderate | nih.gov |

| Polymer Supported Sulphanilic Acid | 1,2-diamines, 1,2-dicarbonyls | Ethanol | Reflux | Excellent | researchgate.net |

| Bentonite (B74815) Clay K-10 | o-phenylenediamine, Benzil | Ethanol | Room Temp, 20 min | 95% | nih.govresearchgate.net |

| Hexafluoroisopropanol (HFIP) | o-phenylenediamine, Benzil | HFIP | Room Temp, 1 hr | 95% | encyclopedia.pubnih.gov |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-carbonyls | - | - | 80-97% | nih.gov |

Nucleophilic Substitution Strategies

Nucleophilic substitution is a key strategy for introducing the 2-amino group onto a pre-formed 5-chloroquinoxaline (B1297631) ring. This typically involves the reaction of a 2-halo-5-chloroquinoxaline, most commonly 2,5-dichloroquinoxaline, with ammonia (B1221849) or an amine. The halogen atom at the 2-position of the quinoxaline ring is activated towards nucleophilic attack and can be displaced by a nitrogen nucleophile. sapub.orgyoutube.com

This substitution reaction can be performed under various conditions. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with 6-aminothiouracil in ethanol with triethylamine (B128534) (TEA) as a base yields a substituted product where one chlorine atom is displaced. sapub.org Over-alkylation can be a challenge in these reactions, potentially leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts if conditions are not carefully controlled. youtube.com

Another powerful, though less common, method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This strategy allows for the direct functionalization of C-H bonds in electron-deficient aromatic systems like quinoxalines. rsc.org In this approach, a carbanion attacks the quinoxaline ring, followed by the elimination of a leaving group from the carbanion, effectively substituting a hydrogen atom. However, for the quinoxaline core itself, only poorly stabilized nitrile carbanions have been found to yield VNS products successfully. The use of quinoxaline N-oxides significantly enhances the reactivity, allowing for the introduction of a wider range of cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents. rsc.org

Advanced and Sustainable Synthetic Approaches

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic methodologies have been developed. These include microwave-assisted techniques, the application of green chemistry principles, and advanced catalytic systems for selective functionalization.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The synthesis of quinoxaline derivatives is particularly amenable to microwave assistance. researchgate.net

The classical condensation reaction between o-phenylenediamines and α-dicarbonyl compounds can be significantly accelerated under microwave irradiation. sapub.org For example, reactions that take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor, frequently in greener solvents like ethanol or even water. sapub.orgnih.govbeilstein-journals.org This rapid, controlled heating minimizes the formation of side products. beilstein-journals.org Similarly, nucleophilic substitution reactions on chloroquinoxalines can be efficiently carried out using microwaves, reducing reaction times from days to minutes. researchgate.net Microwave-assisted synthesis has also been successfully applied to produce various quinoxalinone derivatives and other analogs. nih.govmdpi.commdpi.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of Quinoxalines

| Reaction Type | Conditions (Conventional) | Time (Conventional) | Conditions (Microwave) | Time (Microwave) | Reference |

|---|---|---|---|---|---|

| Condensation | Reflux | 5-6 days | Ethanol | 10-20 min | researchgate.net |

| Condensation | Reflux | Long hours | Ethanol | Short reaction time | sapub.orgnih.gov |

| Urech Hydantoin Synthesis | - | - | Water, 80 °C | 15 min | beilstein-journals.org |

| Pyrrole Synthesis | - | - | 70 °C | 30 min | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of quinoxalines. researchgate.netresearchgate.net

Key green approaches include:

Use of Green Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol. nih.gov Water, in particular, is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. nih.gov

Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused, minimizing waste. nih.govnih.gov Examples include bentonite clay K-10 and silica-bonded S-sulfonic acid, which have been used for quinoxaline synthesis at room temperature. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, often through mechanochemical grinding or by simply heating the neat reactants, reduces waste and simplifies product isolation. mdpi.comresearchgate.net

One-Pot Synthesis: Designing multi-step reactions to occur in a single reaction vessel without isolating intermediates. This saves time, resources, and reduces waste. nih.govnih.gov For instance, a one-pot synthesis of quinoxalines from 2-nitroaniline (B44862) involves an initial reduction followed by a tandem condensation reaction, all catalyzed by graphene oxide. nih.gov

These strategies contribute to making the synthesis of this compound and its analogs more cost-effective and environmentally sustainable. encyclopedia.pubresearchgate.net

Catalytic Methodologies for Selective Functionalization

Direct and selective functionalization of the quinoxaline core is a highly desirable strategy for creating structural diversity. benthamdirect.com Advanced catalytic methods, particularly those involving C-H bond activation, have become a major focus of research. mdpi.com

The direct C-H functionalization of quinoxalin-2(1H)-ones at the C3 position is an atom-economical approach to synthesize derivatives. mdpi.com Various catalytic systems have been developed to achieve this transformation:

Photoredox Catalysis: Visible-light photoredox catalysis, often in combination with a transition metal like cobalt, enables the C3-alkylation and alkenylation of quinoxalin-2-ones under mild conditions. rsc.org Using photocatalysts like eosin (B541160) Y, the C3-arylation of quinoxalin-2(1H)-one can be achieved via a radical substitution reaction. rsc.org

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as graphitic carbon nitride (g-C3N4), offers a sustainable approach to C-H functionalization. mdpi.com These catalysts are easily separated from the reaction mixture and can be reused, aligning with green chemistry principles. mdpi.com

Transition-Metal Catalysis: Catalysts based on metals like ruthenium, manganese, and rhodium have been employed for the selective ortho C-H functionalization of N-aryl groups attached to other heterocyclic systems, a strategy that could potentially be adapted for quinoxaline analogs. researchgate.net

These catalytic methodologies provide powerful and efficient tools for the late-stage modification of the quinoxaline scaffold, allowing for the synthesis of complex molecules from simpler precursors. benthamdirect.comrsc.org

Preparation of Precursors and Key Intermediates for this compound Synthesis

The synthesis of this compound hinges on the availability of appropriately substituted precursors, primarily aromatic 1,2-diamines. A common and crucial intermediate for this synthesis is 4-chloro-1,2-phenylenediamine . The preparation of this key intermediate often involves a multi-step synthetic sequence that begins with a commercially available substituted aniline (B41778).

A representative pathway involves the following steps:

Nitration : The synthesis typically starts with a chlorinated aniline derivative, such as 4-chloroaniline (B138754) or 3-chloroaniline. This starting material undergoes nitration to introduce a nitro group onto the aromatic ring, ortho to the amino group. This reaction is a critical step in creating the necessary 1,2-substitution pattern. For instance, N-(3-chloro-4-fluorophenyl)acetamide, derived from the acetylation of 3-chloro-4-fluoro benzamine, can be nitrated to yield N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide with high efficiency, achieving yields around 90% nih.gov.

Reduction : Following nitration, the nitro group is reduced to an amine. This reduction is a standard transformation in organic synthesis and can be accomplished using various reagents, such as hydrogen gas with a palladium on carbon (H2/Pd-C) catalyst or sodium dithionite. sapub.orggoogle.com This step converts the nitrated intermediate into the target 1,2-diamine, for example, producing 1,2-diamino-4-chloro-4-fluorobenzene. nih.gov The resulting diamine is the direct precursor that will form the pyrazine (B50134) ring of the quinoxaline core.

An alternative strategy for creating the quinoxaline backbone involves the cyclization of an N-substituted acetamide. For example, the synthesis of the related 6-chloro-1H-quinoxalin-2-one starts with 5-chloro-2-nitro-phenylamine . sapub.org This precursor is first reacted with chloroacetyl chloride to form 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide. sapub.org Subsequent reduction of the nitro group with H2/Pd-C yields N-(2-amino-4-chloro-phenyl)-2-chloro acetamide, which can then undergo intramolecular cyclization to form the quinoxaline ring system. sapub.org These precursors are fundamental building blocks for accessing the core structure of this compound and its analogs.

Optimization of Reaction Conditions for Yield and Purity in Research Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of quinoxaline derivatives, including this compound. Research has focused on several key parameters of the classical synthesis method, which involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.org

Catalyst Selection: The choice of catalyst significantly influences reaction efficiency. While classic methods often require strong acids and high temperatures, modern approaches utilize a variety of catalysts that allow for milder conditions. nih.gov

Heterogeneous Catalysts: Bentonite clay K-10 has been used as a cheap, green, and reusable catalyst, facilitating the reaction at room temperature in ethanol with yields up to 95% in just 20 minutes. mdpi.com Similarly, TiO2-Pr-SO3H, a solid acid catalyst, provides 95% yield in 10 minutes at room temperature, either in ethanol or under solvent-free conditions. nih.govmdpi.com

Lanthanide-based Catalysts: Cerium (IV) ammonium nitrate (B79036) (CAN) has been shown to catalyze the reaction in an aqueous medium at room temperature, achieving yields of up to 98% within 20 minutes. mdpi.com

Supported Catalysts: Molybdophosphovanadates supported on alumina (B75360) (e.g., AlCuMoVP) have been tested, demonstrating that the amount of catalyst directly impacts the yield. nih.gov

Solvent and Reaction Medium: The reaction medium is another critical factor. While solvents like ethanol, toluene (B28343), and acetonitrile (B52724) are commonly used, there is a significant push towards greener alternatives. nih.govnih.gov Reactions have been successfully performed in water or under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have also been employed, acting as a recoverable medium and promoting high yields (95%) at room temperature. mdpi.com

Temperature and Reaction Time: Modern catalytic systems have drastically reduced the required reaction times and temperatures. Many optimized procedures run efficiently at room temperature and are completed in as little as 10 to 20 minutes, a significant improvement over older methods that required prolonged heating. mdpi.com

High-Throughput Screening: To accelerate the optimization process, high-throughput screening methods have been developed. One such technique utilizes microdroplet-assisted reactions combined with mass spectrometry. nih.gov This approach allows for the rapid screening of various parameters like spray voltage, flow rate, and reactant concentrations, enabling the identification of optimal conditions in a fraction of the time required for conventional bulk-phase experiments. nih.gov This method has demonstrated that reactions can be completed in milliseconds with conversion rates reaching 90% without any catalyst. nih.gov

The following tables summarize data from various research findings on the optimization of quinoxaline synthesis.

| Catalyst (AlCuMoVP) Amount (mg) | Yield (%) | Reaction Conditions |

|---|---|---|

| 50 | 85 | o-phenylenediamine (1 mmol), benzyl (1 mmol), toluene (7 mL), 25°C, 120 min |

| 100 | 92 | |

| 150 | 93 |

| Catalyst | Solvent/Medium | Time (min) | Temperature | Yield (%) |

|---|---|---|---|---|

| Bentonite K-10 | Ethanol | 20 | Room Temp. | 95 |

| Cerium (IV) ammonium nitrate (CAN) | Acetonitrile/Water | 20 | Room Temp. | 80-98 |

| Hexafluoroisopropanol (HFIP) | Solvent-free | 20 | Room Temp. | 95 |

| TiO₂-Pr-SO₃H | Ethanol or Solvent-free | 10 | Room Temp. | 95 |

Chemical Reactivity and Functionalization of 5 Chloroquinoxalin 2 Amine

Electrophilic and Nucleophilic Reactions on the Quinoxaline (B1680401) Core

The reactivity of the quinoxaline ring in 5-Chloroquinoxalin-2-amine towards electrophilic and nucleophilic attack is governed by the electronic effects of its substituents. The amino group at the 2-position is a strong activating group, donating electron density to the ring system through resonance. Conversely, the chloro group at the 5-position is a deactivating group, withdrawing electron density via induction, yet it also directs incoming electrophiles to the ortho and para positions.

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of quinoxaline chemistry, particularly for derivatives bearing halogen substituents. The chloro group at the 5-position of this compound is susceptible to displacement by strong nucleophiles. The rate of this substitution is enhanced by the electron-withdrawing character of the quinoxaline ring system. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position. For instance, the reaction of 2,3-dichloroquinoxaline (B139996) with various nucleophiles is a well-established method for the synthesis of diverse quinoxaline derivatives . While direct studies on this compound are limited, it is expected to undergo similar transformations.

Modifications and Derivatization at the Amine Functionality

The primary amino group at the 2-position of this compound is a versatile handle for a range of chemical modifications, allowing for the introduction of diverse structural motifs and the modulation of the compound's physicochemical properties.

Acylation and Sulfonylation Studies

The nucleophilic nature of the primary amine makes it readily susceptible to acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), is a standard method for the synthesis of amides youtube.comchemguide.co.ukchemguide.co.ukyoutube.com. This reaction allows for the introduction of a wide variety of acyl groups, from simple alkyl and aryl to more complex heterocyclic moieties. The resulting N-(5-chloroquinoxalin-2-yl)amides are valuable intermediates for further synthetic transformations and have been explored for their biological activities in related quinoxaline systems.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting this compound with sulfonyl chlorides in the presence of a base libretexts.orgmdpi.com. The Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines, relies on this reactivity. The resulting sulfonamides are often stable, crystalline solids and have been shown to possess a broad spectrum of biological activities in other heterocyclic systems.

| Reagent Class | General Reaction Conditions | Product Type |

| Acyl Chlorides | Base (e.g., pyridine, triethylamine), inert solvent | N-(5-chloroquinoxalin-2-yl)amides |

| Acid Anhydrides | Base (e.g., pyridine, triethylamine), inert solvent | N-(5-chloroquinoxalin-2-yl)amides |

| Sulfonyl Chlorides | Base (e.g., pyridine, triethylamine), inert solvent | N-(5-chloroquinoxalin-2-yl)sulfonamides |

Alkylation Reactions

N-alkylation of the amino group in this compound can be achieved using various alkylating agents, such as alkyl halides youtube.comucalgary.cawikipedia.org. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a common challenge in the alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts libretexts.orgucalgary.cawikipedia.org. Careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of base and solvent, is crucial to achieve selective mono-alkylation fishersci.co.ukmnstate.eduresearchgate.net. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers an alternative and often more controlled method for the synthesis of N-alkylated derivatives.

| Alkylating Agent | General Reaction Conditions | Potential Products |

| Alkyl Halides | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, CH₃CN) | Mono-, di-, and tri-alkylated amines, quaternary ammonium salts |

| Aldehydes/Ketones | Reducing agent (e.g., NaBH₃CN, H₂/Pd), acid catalyst | N-alkylated amines |

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the chloro-substituent at the 5-position of this compound serves as a handle for such transformations organic-chemistry.orgnih.gov. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and could be applied to couple this compound with a variety of primary and secondary amines, leading to the synthesis of 5-amino-substituted quinoxaline derivatives organic-chemistry.orgnih.govwikipedia.orgacsgcipr.orgjk-sci.comrug.nlresearchgate.net. This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base wikipedia.orgjk-sci.com.

The Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting the chloro-derivative with boronic acids or their esters in the presence of a palladium catalyst and a base organic-chemistry.orgresearchgate.net. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of 5-aryl- or 5-vinyl-substituted quinoxalin-2-amines. A recent development has even seen the merging of the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways to generate diaryl amines from the same starting materials snnu.edu.cn.

The Heck reaction provides a means to form C-C bonds by coupling this compound with alkenes in the presence of a palladium catalyst and a base organic-chemistry.orgnih.govwikipedia.org. This reaction is particularly useful for the synthesis of 5-alkenyl-substituted quinoxalines.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst System |

| Buchwald-Hartwig Amination | Amines | C-N | Palladium/Phosphine Ligand |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | C-C | Palladium/Base |

| Heck Reaction | Alkenes | C-C | Palladium/Base |

Annulation and Ring-Closure Reactions Utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both an amino group and a reactive quinoxaline core, makes it an excellent precursor for the synthesis of fused heterocyclic systems through annulation and ring-closure reactions chemguide.co.uknih.govmtieat.orgbyjus.com. These reactions lead to the formation of novel polycyclic aromatic compounds with potentially interesting biological and photophysical properties.

One common strategy involves the reaction of the amino group with a bifunctional electrophile to construct a new ring fused to the quinoxaline core. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of fused pyridone or pyrimidone rings, respectively.

Furthermore, the amino group can be transformed into other reactive functionalities that can then participate in intramolecular cyclization reactions. For instance, diazotization of the amino group followed by reaction with a suitable nucleophile can introduce a new substituent that can subsequently cyclize onto the quinoxaline ring.

A notable example of annulation involving quinoxaline precursors is the synthesis of triazolo[4,3-a]quinoxalines nih.goviau.irresearchgate.netnih.govresearchgate.net. This is typically achieved by reacting a 2-hydrazinylquinoxaline derivative with a one-carbon synthon, such as an orthoester or an aldehyde iau.irnih.gov. This compound could be converted to the corresponding 5-chloro-2-hydrazinylquinoxaline, which would then serve as a key intermediate for the synthesis of 5-chloro-substituted triazolo[4,3-a]quinoxalines.

Similarly, the synthesis of imidazo[1,5-a]quinoxalines has been reported through the oxidative cyclocondensation of N-(α-quinoxalinylbenzylydene)benzylamines researchgate.net. By analogy, derivatives of this compound could potentially be utilized in similar strategies to access novel imidazo-fused systems.

Chelation and Coordination Chemistry with Metal Centers

The nitrogen atoms within the quinoxaline ring system, as well as the exocyclic amino group, possess lone pairs of electrons and can therefore act as ligands in coordination complexes with various metal centers. The formation of metal complexes can significantly alter the electronic properties and biological activity of the parent organic molecule.

While the coordination chemistry of this compound itself has not been extensively studied, related quinoxaline derivatives have been shown to form stable complexes with a variety of metals nih.gov. For instance, 2-chloroquinoxaline (B48734) has been reported to act as a terminal monodentate ligand in Ag(I) complexes, coordinating through one of the ring nitrogen atoms nih.gov. It is plausible that this compound could coordinate to metal ions in a similar fashion, or potentially act as a bidentate ligand, chelating the metal through one of the ring nitrogens and the exocyclic amino group. The formation of such chelate rings often leads to enhanced thermodynamic stability of the resulting complex. The specific coordination mode would likely depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

| Potential Coordination Site | Type of Interaction | Possible Coordination Modes |

| Pyrazine (B50134) Ring Nitrogens | Lewis Base | Monodentate, Bidentate (bridging) |

| Exocyclic Amino Group | Lewis Base | Monodentate |

| Ring Nitrogen and Amino Group | Chelation | Bidentate |

Biological and Pharmacological Research on 5 Chloroquinoxalin 2 Amine Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of 5-Chloroquinoxalin-2-amine derivatives influences their biological activity, guiding the design of more potent and selective therapeutic agents. mdpi.com The quinoxaline (B1680401) nucleus itself is recognized as an essential pharmacophore for a wide array of biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.net

Key SAR insights for quinoxaline derivatives include:

Substitution Positions: The primary sites for substitution that significantly impact biological activity are the C2, C3, C6, and C7 positions of the quinoxaline ring. mdpi.com

Nature of Substituents: The introduction of different functional groups at these positions dramatically alters the pharmacological profile. For instance, in anticancer applications, the presence of an electron-withdrawing group like a chloro (Cl) atom can enhance activity compared to a bromine (Br) atom or an electron-releasing methyl (CH₃) group. mdpi.com Conversely, for some derivatives, replacing an electron-releasing methoxy (B1213986) (OCH₃) group with an electron-withdrawing chloro group has been shown to decrease activity. mdpi.com

Linker Groups: The type of linker connecting the quinoxaline core to other moieties is crucial. An NH-CO linker at the second position has been found to increase anticancer activity, whereas aliphatic linkers tend to decrease it. mdpi.com

Amine Substitutions: For antibacterial activity, introducing a primary or secondary amino group at the C2 position can significantly improve potency, broaden the antibacterial spectrum, and enhance water solubility. nih.gov This modification can create a cationic configuration, which may help in overcoming bacterial resistance. nih.gov

Molecular Hybridization: A common strategy in molecular design involves creating hybrid molecules by combining the quinoxaline scaffold with other biologically active structures, such as coumarin (B35378) or imidazole, to potentiate the desired therapeutic effect. mdpi.comnih.gov

These SAR studies provide a rational basis for optimizing lead compounds, enabling researchers to fine-tune the molecular architecture to achieve higher efficacy and better target selectivity. mdpi.comnih.gov

Exploration of Biological Targets and Mechanisms of Action

The diverse pharmacological effects of this compound derivatives stem from their ability to interact with a variety of biological targets. researchgate.net The electron-rich nitrogen atoms and the rigid, planar structure of the quinoxaline ring system allow these compounds to bind to enzymes, receptors, and DNA. researchgate.netipp.pt

One of the primary mechanisms of action is the inhibition of protein kinases. ekb.egekb.eg Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Quinoxaline derivatives have been identified as selective ATP-competitive inhibitors of several kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR) ekb.eg

Platelet-Derived Growth Factor Receptor (PDGFR) ekb.eg

Epidermal Growth Factor Receptor (EGFR) ekb.egbue.edu.eg

Anaplastic Lymphoma Kinase (ALK) nih.gov

Another significant mechanism is the interaction with DNA. ipp.pt Certain derivatives can bind to DNA, interfering with replication and transcription processes, which is a key mechanism for their anticancer and antiviral activities. ijpsjournal.com Additionally, some quinoxaline compounds have been shown to inhibit other critical enzymes like poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair pathways. mdpi.com

In the context of antimicrobial action, a key mechanism involves compromising the structural integrity of the bacterial cell membrane. nih.govrsc.org This disruption leads to the leakage of essential intracellular components, ultimately resulting in bacterial cell death. rsc.org

Research into Antineoplastic and Anticancer Activities

Derivatives of this compound have emerged as a promising class of antineoplastic agents, demonstrating significant activity against a range of human tumor cell lines. mdpi.comnih.govdntb.gov.ua The core quinoxaline structure serves as a valuable scaffold for developing novel chemotherapeutic agents. nih.gov

Research has shown that specific substitutions on the quinoxaline ring are critical for anticancer potency. For example, a chloro-substitution on an attached phenyl ring showed excellent activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. mdpi.com In one study, a 3-((3-chloroquinoxalin-2-yl)amino) derivative (compound XVa) displayed marked anticancer activity against the HCT116 cell line with an IC₅₀ value of 4.4 µM. nih.gov In contrast, derivatives with an unsubstituted quinoxalin-2-yl-amino group often exhibit diminished activity. nih.gov

The table below summarizes the in-vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Compound 11 | HCT116 | 2.5 |

| Compound 11 | MCF-7 | 9 |

| Compound XVa | HCT116 | 4.4 |

| Compound 3 | Ty-82 (Leukemia) | 2.5 |

| Compound 3 | THP-1 (Leukemia) | 1.6 |

This table is for illustrative purposes and combines data from various studies on quinoxaline derivatives to show representative activities. mdpi.comnih.gov

Investigation of Apoptosis Induction Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Resistance to apoptosis is a critical hallmark of cancer, making apoptosis-inducing agents highly valuable in oncology. nih.gov

Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This process involves:

Increased production of Reactive Oxygen Species (ROS): The compounds can elevate intracellular ROS levels. dntb.gov.ua

Mitochondrial Membrane Depolarization: They cause a loss of the mitochondrial transmembrane potential. nih.gov

Cytochrome c Release: The damaged mitochondria release cytochrome c into the cytoplasm. nih.gov

Caspase Activation: Cytochrome c activates a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3, which then dismantle the cell. nih.govnih.gov

Quantitative assays, such as Annexin V/PI staining, have confirmed that treatment with these derivatives leads to a significant increase in the percentage of apoptotic cancer cells. nih.gov For example, certain quinoxaline derivatives were found to induce apoptosis in colorectal cancer cells, with activity greater than the standard chemotherapeutic agent cisplatin. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerase II)

The anticancer activity of this compound derivatives is strongly linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. ekb.eg As previously mentioned, protein kinases are a major target. ekb.egnih.gov By acting as ATP-competitive inhibitors, these compounds can block the signaling pathways that drive tumor growth. ekb.eg For example, derivatives have been designed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a clinically validated target in certain cancers. nih.gov

Another important enzyme target is Topoisomerase II. This enzyme is crucial for managing DNA tangles during cell replication. Inhibiting Topoisomerase II leads to DNA damage and ultimately triggers cell death, a mechanism employed by several established anticancer drugs. Research into various heterocyclic compounds, including quinoxalines, has explored their potential as Topoisomerase II inhibitors.

The table below presents inhibitory activities of representative quinoxaline derivatives against specific enzymes.

| Compound | Target Enzyme | IC₅₀ (nM) |

| Derivative 4a | p38α MAP Kinase | 42 |

| SB203580 (Standard) | p38α MAP Kinase | 44 |

| Erlotinib (Standard) | EGFR | 96.6 |

| Derivative 7 | EGFR | 146.9 |

This table is for illustrative purposes, showing the potency of quinoxaline derivatives against specific kinase targets. bue.edu.egnih.gov

Antimicrobial Research Applications

The quinoxaline scaffold is a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov Derivatives of this compound have demonstrated a broad spectrum of activity against various microorganisms. ipp.ptsapub.org

The antimicrobial efficacy is highly dependent on the structural modifications of the quinoxaline core. Symmetrically disubstituted quinoxalines have been shown to possess significant antibacterial activity, whereas asymmetrically substituted versions sometimes show reduced activity. nih.gov The introduction of specific side chains and functional groups can enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antibacterial Activity Studies

Numerous studies have confirmed the potent antibacterial properties of this compound derivatives against clinically relevant bacterial strains. nih.govmdpi.com Their mechanism of action often involves disrupting the bacterial cell membrane, leading to cell death. rsc.org

In one study, a series of C-2 amine-substituted quinoxaline analogues were synthesized and evaluated. nih.gov Several compounds in this series (specifically 5m–5p) exhibited good to moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov One compound, 5p, was identified as a potent broad-spectrum agent, showing strong inhibitory effects and a slower development of bacterial resistance compared to the standard antibiotic norfloxacin. nih.govrsc.org

The table below details the Minimum Inhibitory Concentration (MIC) values for selected quinoxaline derivatives against various bacterial strains.

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |

| 5m | 16 | 32 | 32 | 32 |

| 5n | 8 | 16 | 16 | 16 |

| 5o | 8 | 16 | 8 | 8 |

| 5p | 4 | 8 | 4 | 8 |

Data sourced from a study on C-2 amine-substituted quinoxaline analogues. nih.gov

Antifungal Activity Studies

Quinoxaline derivatives have been systematically designed and evaluated as antimicrobial agents against various plant pathogenic fungi. In one study, a series of novel quinoxaline derivatives were synthesized and tested for their in vitro antifungal activities. Several of these compounds demonstrated significant efficacy. For instance, compounds 5j and 5t showed potent activity against Rhizoctonia solani (RS), a fungus that causes rice sheath blight. nih.gov Their corresponding EC50 values were 8.54 μg/mL and 12.01 μg/mL, respectively, which is notably superior to the commercial fungicide azoxystrobin (B1666510) (EC50 of 26.17 μg/mL). nih.gov

Further in vivo testing confirmed the potential of these derivatives. Compound 5j was effective in controlling rice sheath blight, demonstrating a protective efficacy of 93.3% at a concentration of 200 μg/mL, which was superior to the commercial fungicide carbendazim. Another novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol (B1673409), showed high efficacy against various clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis, comparable to Amphotericin B.

| Compound | Fungus | EC50 (μg/mL) | Reference Compound | Reference EC50 (μg/mL) |

|---|---|---|---|---|

| 5j | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 |

| 5t | Rhizoctonia solani | 12.01 | Azoxystrobin | 26.17 |

Antiparasitic and Antituberculosis Investigations

Antiparasitic Activity:

The quinoxaline scaffold has been identified as a promising starting point for the development of new antiparasitic agents, particularly for schistosomiasis, a disease caused by Schistosoma parasites. Following the identification of an antimalarial quinoxaline derivative with activity against Schistosoma mansoni, researchers synthesized 47 new compounds with quinoxaline moieties.

Initial in vitro screening against the larval stage of the parasite identified 16 compounds that killed over 70% of the larvae at a 10 µM concentration. nih.gov Further testing on adult worms led to the identification of three nitroquinoxaline compounds (27 , 29 , and 30 ) with potent activity, demonstrating submicromolar IC50 values (≤0.31 µM). nih.gov However, when tested in vivo in a mouse model, the worm burden reduction was moderate, with the most active compound, 29 , achieving a 46.4% reduction at a 400 mg/kg dose. nih.gov This suggests that while these derivatives have potent intrinsic activity, further optimization of their pharmacokinetic properties is needed.

Derivatives of the related quinoline (B57606) structure have also shown promise against Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. Certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against promastigotes, with IC50 values below 10 µM. mdpi.com

| Compound | Parasite | Activity Metric | Value | Comment |

|---|---|---|---|---|

| Nitroquinoxaline 27 | S. mansoni (adult) | IC50 | ≤0.31 µM | Potent in vitro activity |

| Nitroquinoxaline 29 | S. mansoni (adult) | IC50 | ≤0.31 µM | Potent in vitro activity |

| Nitroquinoxaline 30 | S. mansoni (adult) | IC50 | ≤0.31 µM | Potent in vitro activity |

| Nitroquinoxaline 29 | S. mansoni (in vivo) | Worm Burden Reduction | 46.4% | Moderate in vivo efficacy |

Antituberculosis Investigations:

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. Quinoxaline derivatives have been explored as a potential source of such agents. Several studies have reported significant in vitro activity of quinoxaline-based compounds against Mtb.

For example, a series of spiropyrrolidine tethered indenoquinoxaline hybrids were evaluated, with some derivatives showing interesting antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 µg/mL. nih.gov Another study focused on quinoxaline-1,4-di-N-oxide derivatives, finding that 17 of the 33 synthesized compounds showed significant activity against Mtb, with MICs ranging from 0.39 to 6.25 µg/mL, and they did not exhibit cytotoxic effects on VERO cells. nih.gov

While not a quinoxaline, the related compound cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against 150 clinical isolates of Mycobacterium tuberculosis. researchgate.net The MICs for this compound ranged from 0.062 to 0.25 μg/ml, with an MIC50 of 0.125 μg/ml and an MIC90 of 0.25 μg/ml, indicating excellent antituberculosis activity even against multidrug-resistant strains. researchgate.netnih.gov Another related compound, 5-chloropyrazinamide, showed higher activity than the standard drug pyrazinamide (B1679903) against Mtb, with MICs ranging from 8 to 32 µg/mL at neutral pH. semanticscholar.org

| Compound Class/Name | Mycobacterium Strain | MIC (μg/mL) |

|---|---|---|

| Spiropyrrolidine indenoquinoxaline hybrids | M. tuberculosis | 1.56 - 6.25 |

| Quinoxaline-1,4-di-N-oxide derivatives | M. tuberculosis | 0.39 - 6.25 |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (clinical isolates) | 0.062 - 0.25 |

| 5-Chloropyrazinamide | M. tuberculosis | 8 - 32 |

Antiviral Research with this compound Structures

Quinoxaline derivatives are recognized as promising scaffolds for the development of antiviral drugs due to their diverse biological properties. nih.gov Research has shown their potential against a range of viruses, including influenza viruses and herpesviruses like human cytomegalovirus (HCMV). nih.gov

The planar aromatic system of the quinoxaline core makes it a suitable candidate for targeting conserved viral proteins. nih.gov For instance, some quinoxaline derivatives are being investigated as potential inhibitors of the influenza virus NS1 protein, which could block viral replication. nih.gov

In studies against HCMV, certain pyridoquinoxaline derivatives have shown a favorable profile compared to established drugs like ganciclovir (B1264) and foscarnet. nih.gov While specific data on this compound itself is limited in the provided context, the broader class of quinoxalines continues to be a focal point for the discovery of new antiviral agents targeting various viral families, including Herpesviridae, Orthomyxoviridae, and Rhabdoviridae. nih.gov

Anti-inflammatory Research

Derivatives of quinoxaline have demonstrated significant potential as anti-inflammatory agents. These compounds are often evaluated using the carrageenan-induced rat paw edema model, a standard method for screening anti-inflammatory drugs. ijpras.comslideshare.net

In one study, a series of 2,3-diphenyl-7-sulfonamide quinoxaline derivatives were synthesized and screened for their anti-inflammatory activity. Several of the test derivatives showed activity with percent inhibition of edema ranging from 2.25% to 22.95% when compared to the standard drug diclofenac (B195802) sodium. ijpras.com

Another study investigated the topical application of 3-hydrazinoquinoxaline-2-thiol in a gel formulation on carrageenan-induced paw edema in rats. The results showed a significant anti-inflammatory effect, comparable to that of diclofenac. ijpsonline.comresearchgate.net The compound was found to significantly reduce levels of inflammatory mediators like cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α). ijpsonline.com This highlights the potential of quinoxaline structures to modulate key pathways in the inflammatory response. ijpsonline.comresearchgate.net

| Compound Class/Name | Model | Key Finding |

|---|---|---|

| 2,3-diphenyl-7-sulfonamide quinoxalines | Carrageenan-induced rat paw edema | Up to 22.95% inhibition of edema |

| 3-hydrazinoquinoxaline-2-thiol | Carrageenan-induced rat paw edema | Activity comparable to diclofenac; reduced COX and TNF-α levels |

Neuropharmacological Research Avenues (e.g., Receptor Antagonism, Antidepressant)

The quinoxaline scaffold has been identified as a versatile structure in neuropharmacology, with derivatives showing activity as receptor antagonists and potential antidepressants.

Receptor Antagonism: Quinoxaline derivatives have been investigated as antagonists for various receptors in the central nervous system. Notably, they have been identified as a new class of potent and selective 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor is involved in processes such as emesis and anxiety. In one study, several quinoxaline derivatives were shown to effectively antagonize the effects of a 5-HT3 receptor agonist in isolated tissue preparations and prevent vomiting induced by cis-platinum in ferrets. nih.gov

Additionally, quinoxaline-2,3-diones have been reported to act as antagonists at Glycine/NMDA and AMPA receptors, which are ionotropic glutamate (B1630785) receptors crucial for neuronal transmission. pharmaceuticaljournal.net

Antidepressant Potential: A novel class of compounds, 4-amino ijpras.comijpsonline.comnih.govtriazolo[4,3-a]quinoxalines, has shown potential as rapid-onset antidepressants. nih.gov Many compounds from this series were found to reduce immobility in a behavioral despair model in rats, which is a common screening test for antidepressant activity. nih.gov This activity is linked to their ability to act as potent adenosine (B11128) A1 and A2 receptor antagonists. nih.gov Specifically, compound CP-68,247 (8-chloro-4-(cyclohexyl-amino)-1-(trifluoromethyl) ijpras.comijpsonline.comnih.govtriazolo[4,3-a]quinoxaline) was identified as a highly selective A1 antagonist with an IC50 of 28 nM. nih.gov

| Compound Class | Target/Model | Activity | Example Compound |

|---|---|---|---|

| Quinoxaline derivatives | 5-HT3 Receptor | Antagonist | VC-605 |

| Quinoxaline-2,3-diones | Glycine/NMDA & AMPA Receptors | Antagonist | N/A |

| 4-amino ijpras.comijpsonline.comnih.govtriazolo[4,3-a]quinoxalines | Adenosine A1/A2 Receptors | Antagonist | CP-68,247 |

| 4-amino ijpras.comijpsonline.comnih.govtriazolo[4,3-a]quinoxalines | Behavioral Despair Model (Rat) | Antidepressant-like | N/A |

Role of 5 Chloroquinoxalin 2 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The reactivity of 5-Chloroquinoxalin-2-amine lends itself to the construction of fused heterocyclic systems. The amino and chloro substituents provide two distinct points for chemical modification, enabling chemists to build additional rings onto the quinoxaline (B1680401) framework.

One common strategy involves the palladium-catalyzed cross-coupling reactions at the chlorine position. For instance, Pd-mediated reactions can be used to couple the quinoxaline core with other molecules, such as terminal alkenes and aromatic amines, to create substituted pyrrolo[2,3-b]quinoxalines. mdpi.com These reactions demonstrate the utility of the chloro group as a handle for carbon-carbon and carbon-nitrogen bond formation, which is fundamental to the assembly of complex polycyclic structures.

Furthermore, the amino group can participate in cyclization reactions. It can act as a nucleophile to form new rings, leading to the synthesis of tricyclic and tetracyclic systems. These complex heterocyclic structures are often explored for their unique photophysical properties or as scaffolds for further chemical elaboration. The development of synthetic routes to various fused quinoxalines, such as furoquinoxalines, often starts from chloroquinoxaline derivatives, highlighting the importance of intermediates like this compound. arkat-usa.org

The synthesis of these elaborate molecules is crucial for exploring new chemical spaces and discovering compounds with novel properties. The ability to systematically build upon the this compound core allows for the creation of libraries of complex heterocycles for screening in various applications.

Precursor in the Development of Pharmaceutical Scaffolds

The quinoxaline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. mdpi.comsapub.orgmdpi.com this compound serves as a key precursor for the synthesis of novel quinoxaline derivatives with potential therapeutic applications.

The development of new pharmaceutical agents often relies on the modification of known bioactive scaffolds. The chloro and amino groups on this compound allow for the introduction of various functional groups and substituents to modulate the biological activity of the resulting compounds. For example, the amino group can be acylated or alkylated, while the chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols.

This versatility has been exploited in the synthesis of compounds targeting a range of biological targets. Quinoxaline derivatives have been investigated as inhibitors of enzymes like apoptosis signal-regulating kinase 1 (ASK1) and as potential anticancer agents. mdpi.comnih.gov The synthesis of these targeted molecules often involves multi-step reaction sequences where this compound or a closely related derivative is a critical intermediate.

Below is a table summarizing examples of biologically active quinoxaline derivatives, illustrating the diversity of scaffolds that can be accessed.

| Compound Class | Therapeutic Target/Activity |

| Quinoxaline-containing Sulfonamides | Antibacterial, Anti-inflammatory, Anticancer |

| Pyrrolo[1,2-a]quinoxalines | Antiviral, Sirt6 Activators |

| Imidazo[1,5-a]quinoxaline derivatives | TLR7 Antagonists (Immunomodulatory) |

This table provides a generalized overview of activities associated with broader classes of quinoxaline derivatives, for which this compound can serve as a foundational building block.

The structure-activity relationship (SAR) studies of these derivatives are crucial for optimizing their potency and selectivity. The ability to easily modify the this compound scaffold is therefore invaluable in the drug discovery process.

Utilization in Ligand Synthesis for Catalytic Applications

The nitrogen atoms within the quinoxaline ring system, as well as the exocyclic amino group of this compound, possess lone pairs of electrons that can coordinate with metal ions. This property makes quinoxaline derivatives attractive candidates for use as ligands in coordination chemistry and catalysis.

By modifying the this compound core, chemists can design and synthesize ligands with specific electronic and steric properties. These tailored ligands can then be used to create metal complexes with unique catalytic activities. For example, phosphino-amine (PN) ligands, which can be synthesized from amine precursors, are utilized in ruthenium-catalyzed reactions. scispace.com While not directly starting from this compound, this illustrates the principle of using amine-containing heterocycles in ligand design.

The synthesis of metal complexes with quinoxaline-based ligands has been an area of active research. isca.me These complexes have been investigated for a variety of catalytic applications, including oxidation reactions and C-H amination. The ability of the ligand to stabilize the metal center and modulate its reactivity is key to the performance of the catalyst.

Furthermore, the self-assembly of quinoxaline derivatives with metal ions, such as silver(I), can lead to the formation of coordination polymers with interesting structural motifs and potential applications in materials science or as antimicrobial agents. nih.govresearchgate.net The specific functional groups on the quinoxaline ligand, which can be introduced starting from this compound, will dictate the structure and properties of the resulting metal-organic framework.

The table below shows examples of metal complexes with nitrogen-containing heterocyclic ligands and their applications.

| Metal | Ligand Type | Application |

| Silver(I) | 2-Chloroquinoxaline (B48734) | Antimicrobial, Antitumor |

| Copper(II) | Quinoxaline | 1-D Chain Coordination Polymer |

| Ruthenium(II) | Dipyrido[3,2-d:2',3'-f]quinoxaline (dpq) | DNA Cleavage |

This table illustrates the types of complexes and applications involving the broader quinoxaline scaffold, which can be accessed and functionalized from precursors like this compound.

Computational and Theoretical Studies of 5 Chloroquinoxalin 2 Amine

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict the electronic structure and energy of molecules.

Density Functional Theory (DFT): For a molecule like 5-Chloroquinoxalin-2-amine, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

Molecular Orbital Analysis: A key output of quantum chemical calculations is the description of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap (ΔE = ELUMO - EHOMO) are crucial for predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be located primarily on the electron-rich amino group and the quinoxaline (B1680401) ring system, while the LUMO may be distributed over the electron-deficient parts of the ring.

Molecular Modeling and Docking Simulations for Biological Interactions

To investigate the potential of this compound as a biologically active agent, molecular modeling and docking simulations are indispensable tools. These methods predict how a ligand (in this case, this compound) might bind to the active site of a biological target, such as a protein or enzyme.

Molecular Docking: This computational technique involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and predict the most favorable binding pose. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, docking studies on quinoxaline derivatives have been performed against various enzymes to explore their inhibitory potential. nih.gov

Prediction of Chemical Reactivity and Spectroscopic Properties

Computational methods can also predict the chemical reactivity and spectroscopic signatures of this compound.

Chemical Reactivity Descriptors: Based on the outputs of DFT calculations, various chemical reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface of the molecule. The MEP surface helps to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. The red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

Spectroscopic Properties: Computational chemistry can simulate various types of spectra. For this compound, it is possible to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can be valuable in interpreting experimental data and confirming the structure of the synthesized compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and pharmacodynamic properties of a compound. In silico methods provide a rapid and cost-effective way to predict these properties.

ADMET Prediction: This involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models and software can predict parameters such as:

Lipinski's Rule of Five: Assesses the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Aqueous Solubility: An important factor for drug absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Toxicity: Predicts potential adverse effects such as carcinogenicity and mutagenicity.

For this compound, these in silico predictions would be crucial in evaluating its potential as a drug candidate. nih.govresearchgate.netudhtu.edu.uaresearchgate.netmdpi.com

Below is a hypothetical interactive data table illustrating the types of data that would be generated from such computational studies for this compound. Note: The values presented are for illustrative purposes only and are not based on actual published research for this specific compound.

| Computational Parameter | Predicted Value | Method/Software |

| Quantum Chemical Calculations | ||

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP/6-31G* |

| Molecular Docking | ||

| Binding Affinity (Target X) | -7.5 kcal/mol | AutoDock Vina |

| Chemical Reactivity | ||

| Ionization Potential | 5.8 eV | -EHOMO |

| Electron Affinity | 1.2 eV | -ELUMO |

| In Silico ADMET | ||

| Molecular Weight | 179.6 g/mol | SwissADME |

| LogP | 2.1 | SwissADME |

| H-bond Donors | 1 | SwissADME |

| H-bond Acceptors | 3 | SwissADME |

| Lipinski's Rule of Five | 0 violations | SwissADME |

Advanced Analytical Methodologies in 5 Chloroquinoxalin 2 Amine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural analysis of 5-Chloroquinoxalin-2-amine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing chloro group and the quinoxaline (B1680401) ring system tend to deshield nearby protons, shifting their signals downfield (higher ppm values). Conversely, the electron-donating amino group will shield adjacent protons, causing an upfield shift. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between the protons on the benzene (B151609) and pyrazine (B50134) rings. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons bonded to the electronegative chlorine and nitrogen atoms will be significantly deshielded and resonate at lower fields. The quaternary carbons at the ring junctions and the carbon bearing the chlorine atom would show characteristic chemical shifts. Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, confirming the structural assignment.

Predicted NMR Data for this compound The following table presents predicted chemical shift ranges based on known substituent effects on aromatic and heterocyclic systems.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 8.5 | 115 - 145 |

| Amine N-H | 5.0 - 7.0 (broad) | N/A |

| Quaternary Carbons (C-C, C-N) | N/A | 130 - 155 |

| Carbon attached to Chlorine (C-Cl) | N/A | 125 - 140 |

| Carbon attached to Amine (C-NH₂) | N/A | 140 - 160 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion.

The theoretical exact mass of the protonated molecule [C₈H₆ClN₃ + H]⁺ can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. The fragmentation of this compound would likely involve characteristic losses. A common fragmentation pathway for aromatic amines involves the loss of HCN or related neutral fragments. The quinoxaline ring itself can undergo cleavage. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio).

Expected HRMS Data and Fragmentation

| Property | Expected Value / Observation |

|---|---|

| Molecular Formula | C₈H₆ClN₃ |

| Theoretical Exact Mass ([M+H]⁺) | 180.0328 Da |

| Isotopic Pattern | Presence of a peak at [M+H+2]⁺ with ~32% the intensity of the [M+H]⁺ peak, characteristic of one chlorine atom. |

| Major Fragmentation Pathways | - Loss of HCN (27 Da)

|

Chromatographic Methods for Purity and Mixture Analysis in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. Due to the presence of the amine group and the nitrogen-containing heterocyclic ring, this compound is a moderately polar compound. A suitable stationary phase would be silica (B1680970) gel. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5. For amines, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine (B128534), to the eluent to prevent streaking on the silica plate. researchgate.net

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and high-resolution separation, reverse-phase HPLC is the method of choice. pensoft.netresearchgate.netpensoft.netnih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. A typical mobile phase for a compound like this compound would be a gradient mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netpensoft.netnih.govresearchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the quinoxaline chromophore has strong absorbance.

Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 0.5% Triethylamine | UV light (254 nm) |

| RP-HPLC | C18 (5 µm particle size) | Gradient of Water (0.1% Formic Acid) and Acetonitrile | UV Absorbance (e.g., at 254 nm or λₘₐₓ) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself may be challenging, derivatives are often synthesized to facilitate crystallization. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net

For a derivative of this compound, the analysis would reveal the planarity of the quinoxaline ring system and the orientation of the chloro and amino (or derivatized amino) substituents. The crystal packing would show how individual molecules arrange themselves in the crystal lattice, governed by intermolecular forces. For instance, the amine group can act as a hydrogen bond donor, and the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, leading to the formation of extended networks. researchgate.net

An example of crystallographic data for a related compound, 2-Chloroquinoxaline (B48734), illustrates the type of information obtained. researchgate.net

Illustrative Crystallographic Data for 2-Chloroquinoxaline

| Parameter | Value for 2-Chloroquinoxaline |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.1299 (2) |

| b (Å) | 3.8082 (1) |

| c (Å) | 21.0777 (6) |

| β (°) | 93.028 (2) |

| Volume (ų) | 730.09 (3) |

This data is for 2-Chloroquinoxaline and serves as an example of the parameters determined by X-ray crystallography. researchgate.net

Electrochemical Behavior and its Correlation with Biological Activity Research

The electrochemical properties of quinoxaline derivatives are of significant interest as they can correlate with their biological activities, such as antimicrobial and antitumor effects. abechem.com Techniques like cyclic voltammetry (CV) are used to study the redox behavior of this compound.

Research has shown that for some series of quinoxaline derivatives, compounds with less negative reduction potentials (i.e., those that are more easily reduced) exhibit higher biological activity. abechem.com This has been attributed to the idea that the biological mechanism of action may involve an electron transfer step. Therefore, studying the electrochemical behavior of this compound can provide insights into its potential biological activity and guide the synthesis of more potent analogues. The reduction process for quinoxaline derivatives is often a single-electron transfer, leading to the formation of a radical anion. abechem.com

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Strategies

The future of research on 5-chloroquinoxalin-2-amine is intrinsically linked to the development of innovative and more efficient ways to synthesize its derivatives. While classical methods for creating quinoxaline (B1680401) structures exist, contemporary research is focused on greener, more cost-effective, and versatile synthetic routes. mdpi.comresearchgate.net

Key future directions in synthesis include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic protocols. This includes the use of catalysts that are inexpensive, easy to handle, and non-corrosive, such as IBX (o-iodoxybenzoic acid). Researchers are also exploring the use of alternative and greener reagents like bentonite (B74815) clay K-10, which can facilitate reactions at room temperature with shorter reaction times. researchgate.net

One-Pot Synthesis: Multi-component, one-pot reactions are being developed to streamline the synthesis of complex quinoxaline derivatives. nih.govmtieat.org These methods improve efficiency by reducing the number of intermediate purification steps, saving time and resources.

Catalyst Innovation: The exploration of novel catalytic systems is a significant area of research. This includes the use of superparamagnetic nanocatalysts which can be easily recovered and reused, contributing to more sustainable chemical processes. nih.gov

Microwave-Assisted Synthesis: This technique is being increasingly utilized to accelerate reaction times and improve yields in the synthesis of quinoxaline derivatives. nih.gov

These advancements in synthetic chemistry are crucial for enabling the large-scale production and diversification of this compound derivatives for various research applications.

Identification of Underexplored Biological Targets and Therapeutic Areas

Quinoxaline derivatives have a well-documented history of broad biological activity, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net However, the full therapeutic potential of this compound and its analogues is yet to be realized. Future research will focus on identifying and validating novel biological targets and exploring new therapeutic applications.

Emerging areas of biological investigation include:

Kinase Inhibition: Quinoxalines have shown promise as selective adenosine (B11128) triphosphate (ATP) inhibitors for various kinases, which are crucial targets in cancer therapy. mdpi.comnih.gov Future work will likely involve screening this compound derivatives against a wider range of kinases to identify more potent and selective inhibitors.

Enzyme Inhibition: Research has indicated that certain quinoxaline derivatives can inhibit enzymes like Thymidine phosphorylase (TP), which is involved in the catabolism of nucleosides. nih.gov This opens up avenues for the development of novel therapeutic agents.

Antiviral Mechanisms: While the antiviral activity of some quinoxalines is known, the precise mechanisms of action against specific viruses, such as respiratory pathogens, are still being elucidated. nih.gov Future studies will aim to pinpoint the viral proteins or host factors targeted by these compounds.

Anti-Inflammatory Pathways: Novel quinoxaline derivatives are being investigated for their anti-inflammatory effects, with some compounds showing inhibition of key inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. nih.gov The exploration of their impact on signaling pathways like the mitogen-activated protein kinases (MAPK) pathway is a promising research direction. nih.gov

The identification of these underexplored targets will be crucial for translating the therapeutic potential of this compound derivatives into clinical applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs, and this compound derivatives are no exception. springernature.comspringernature.com These computational tools can significantly accelerate the process of identifying promising drug candidates by predicting their properties and biological activities.

Key applications of AI and ML in this field include:

De Novo Drug Design: AI-driven models can generate novel molecular structures with desired properties, exploring a vast chemical space to suggest new quinoxaline derivatives that might not be conceived through traditional methods. xjtlu.edu.cnnih.gov

Property Prediction: Machine learning algorithms can be trained on existing data to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new this compound analogues. springernature.com This allows researchers to prioritize the synthesis of compounds with the most favorable profiles.

Virtual Screening: AI and ML can be used for high-throughput virtual screening of large compound libraries to identify molecules that are likely to interact with a specific biological target. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built using machine learning can establish correlations between the chemical structure of quinoxaline derivatives and their biological activity, guiding the design of more potent compounds. slideshare.net

The synergy between computational approaches and experimental validation will be instrumental in accelerating the discovery of new therapeutic agents based on the this compound scaffold.

Applications in Materials Science and Organic Electronics

Beyond their biological activities, quinoxaline derivatives are gaining attention for their potential applications in materials science, particularly in the field of organic electronics. The electron-deficient nature of the quinoxaline core makes it an excellent building block for creating materials with interesting optoelectronic properties.

Future research in this area will likely focus on:

Fluorescent Materials: Certain 2,3-disubstituted quinoxaline derivatives have been reported as yellow-blue fluorescent materials. researchgate.net Further functionalization of the this compound core could lead to the development of new fluorophores with tailored emission properties for applications in organic light-emitting diodes (OLEDs) and sensors.